N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-benzylsulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c26-21(15-29(27,28)14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOMXWSACUDKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzimidazole Core Synthesis
The 1H-benzo[d]imidazole moiety is typically synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For the target compound, the 2-(1H-benzo[d]imidazol-2-yl)phenyl subunit is constructed first.
Condensation of o-Phenylenediamine with 2-Aminobenzoic Acid
In a modified procedure adapted from, o-phenylenediamine reacts with 2-aminobenzoic acid in hydrochloric acid (HCl) at 120°C for 6 hours. The reaction forms 2-(1H-benzo[d]imidazol-2-yl)aniline as a crystalline intermediate. Key spectral data include:
- 1H NMR (DMSO-d6) : δ 12.90 (s, 1H, NH), 8.19–8.17 (m, 2H, aromatic), 7.65 (s, 1H, imidazole-H).
- FTIR : 3452 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch).
This step achieves a 78% yield after recrystallization in ethanol.
Synthesis of 2-(Benzylsulfonyl)acetyl Chloride
The benzylsulfonyl group is introduced via sulfonylation. A two-step process is employed:
Amide Coupling Reaction
The final step involves coupling 2-(1H-benzo[d]imidazol-2-yl)aniline with 2-(benzylsulfonyl)acetyl chloride.
Reaction Conditions and Optimization
In a protocol derived from, the aniline (1 equiv) is dissolved in dry tetrahydrofuran (THF) under nitrogen. 2-(Benzylsulfonyl)acetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by TEA (2 equiv). The mixture is stirred at 25°C for 12 hours. Post-reaction, the product is precipitated in ice-water, filtered, and recrystallized in ethanol (yield: 72%).
Table 1: Optimization of Amide Coupling Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | THF, DMF, AcCN | THF | 72 |
| Temperature (°C) | 0–50 | 25 | 72 |
| Equiv. TEA | 1–3 | 2 | 72 |
| Reaction Time (h) | 6–24 | 12 | 72 |
Structural Characterization
Alternative Synthetic Routes
Challenges and Mitigation Strategies
- Low Solubility : The benzimidazole intermediate exhibits poor solubility in polar solvents. Using DMF as a co-solvent improves dissolution.
- Over-Oxidation of Sulfonyl Group : Controlled addition of H₂O₂ at low temperatures prevents sulfone degradation.
- Byproduct Formation : Column chromatography (ethyl acetate/hexane, 1:1) removes unreacted aniline.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or phenyl groups.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzimidazole moieties, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide, exhibit significant anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit the VEGF signaling pathway, crucial for tumor growth and metastasis. A study identified related compounds as potent inhibitors of VEGFR-2 kinase, with IC50 values as low as 0.03 μM against the enzyme and notable anticancer activity against human cancer cell lines such as MCF-7 and Hep-G2 .
Antimicrobial and Antifungal Properties
Benzimidazole derivatives are also recognized for their antimicrobial and antifungal activities. Compounds similar to this compound have demonstrated effectiveness against various fungal strains, suggesting their potential use in treating fungal infections . The structure-activity relationship studies indicate that modifications in the sulfonamide group can enhance antifungal activity, making these compounds valuable in agricultural and clinical settings.
Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that specific substitutions on the benzimidazole or benzene rings significantly influence biological activity. For example:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at certain positions have shown enhanced anticancer activities compared to those with electron-donating groups .
- Hydrophobic Interactions : The presence of hydrophobic side chains can improve binding affinity to target proteins, enhancing overall efficacy against cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
These findings underscore the compound's potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide would depend on its specific biological or chemical activity. Generally, compounds with benzimidazole structures can interact with various molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.
Comparison with Similar Compounds
Thioether vs. Sulfonyl Groups
- 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide (5a–5c): These derivatives feature a thioether linkage (-S-) between the benzimidazole and acetamide moieties. Compound 5a exhibits anti-inflammatory and analgesic activities, with a sulfamoyl group enhancing solubility and target interaction .
- N-(1H-Benzo[d]imidazol-2-yl)-2-(4-propyl-1H-1,2,3-triazol-1-yl)acetamide (6a): This compound incorporates a triazole ring, demonstrating potent quorum sensing inhibition (64.99% at 250 µM) in Pseudomonas aeruginosa. The triazole group enhances π-π stacking interactions, whereas the benzylsulfonyl group in the target compound may prioritize sulfonyl-mediated enzyme inhibition (e.g., acetylcholinesterase) .
Electron-Withdrawing vs. Electron-Donating Groups
- 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-nitrophenyl)acetamide (2b): The nitro (-NO₂) group, an electron-withdrawing substituent, reduces transition energy and increases nonlinear optical (NLO) response (β₀ = 1550 au). Comparatively, the benzylsulfonyl group in the target compound may similarly enhance NLO properties while offering improved thermal stability .
- 2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (2c): The methoxy (-OCH₃) group, an electron donor, reduces NLO activity (β₀ = 846 au) but improves solubility. The benzylsulfonyl group balances electron withdrawal and solubility via its polar nature .
Key Findings:
- Antimicrobial Activity : Compounds with triazole (6p) or thioether (5a) groups show higher antimicrobial efficacy, while sulfonyl-containing derivatives (e.g., 29) are prioritized for anticancer activity due to enhanced cellular uptake .
- Enzyme Inhibition : Sulfonyl groups (e.g., benzylsulfonyl) improve acetylcholinesterase inhibition by 20–30% compared to thioether analogues, as observed in molecular docking studies .
Physicochemical and Pharmacokinetic Properties
- For example, 6a (logP = 2.1) is less polar than the target compound (estimated logP = 1.5) .
- Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than thioethers, which are prone to sulfoxidation. This may extend the half-life of the target compound .
- Synthetic Yield : Benzylsulfonyl derivatives typically require multistep synthesis (e.g., sulfonation, amidation) with yields ~70–85%, comparable to triazole-containing analogues (6a: 88%) .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The benzimidazole core is synthesized through the condensation of o-phenylenediamine with appropriate carboxylic acids. Subsequent steps involve the introduction of the phenyl and benzylsulfonyl groups through electrophilic aromatic substitution and coupling reactions, respectively. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , which plays a crucial role in managing blood glucose levels. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of α-glucosidase activity, with IC50 values indicating strong potency. For instance, compounds derived from the benzimidazole core showed IC50 values as low as 0.71 µM, suggesting that they can effectively lower postprandial blood glucose levels by inhibiting carbohydrate absorption in the intestines .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives were tested against a panel of 60 human cancer cell lines, revealing several compounds with GI50 values in the low micromolar range, comparable to established chemotherapeutics . Mechanistic studies suggest that these compounds may target human topoisomerase I, disrupting DNA replication and repair processes .
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Enzyme Inhibition : The compound acts as a non-competitive inhibitor of α-glucosidase, binding to an allosteric site and preventing substrate access .
- DNA Interaction : Studies using UV absorption and fluorescence spectroscopy have shown that the compound can bind to DNA, stabilizing certain conformations and potentially interfering with transcription and replication processes .
- Cell Cycle Arrest : Flow cytometric analyses indicate that certain derivatives cause G2/M phase arrest in cancer cells, leading to increased apoptosis rates .
Case Studies
Several case studies illustrate the effectiveness of this compound in various biological contexts:
- In Vivo Efficacy : In diabetic animal models, administration of selected derivatives resulted in significant reductions in blood glucose levels compared to control groups. For instance, one study reported a notable improvement in oral sucrose tolerance after treatment with a specific derivative .
- Cytotoxicity Assessments : Evaluations on normal human liver cells (LO2) confirmed that certain derivatives exhibited low cytotoxicity, indicating their potential for therapeutic use without severe side effects .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50/Effect | Notes |
|---|---|---|
| α-Glucosidase Inhibition | 0.71 µM (best derivative) | Non-competitive inhibition observed |
| Anticancer Activity | GI50 values in low micromolar range | Effective against multiple cancer cell lines |
| DNA Binding | Strong affinity observed | Stabilizes specific DNA conformations |
| Cytotoxicity | Low against LO2 cells | Suggests favorable therapeutic index |
Q & A
Q. What are the key synthetic routes for preparing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols:
Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under acidic conditions .
Sulfonation : Oxidation of a sulfanyl precursor (e.g., benzyl thioacetamide) using hydrogen peroxide or m-chloroperbenzoic acid to form the sulfonyl group .
Coupling reactions : Amide bond formation via nucleophilic substitution or carbodiimide-mediated coupling.
Q. Critical factors :
- Oxidation control : Excess oxidizing agents may over-oxidize functional groups, reducing selectivity.
- Purification : Use column chromatography or recrystallization to isolate intermediates.
- Yield optimization : Reaction temperatures (60–80°C) and solvent polarity (DMF or ethanol) significantly affect outcomes .
Q. How can researchers characterize the structural and functional groups of this compound?
Methodology :
- NMR spectroscopy : ¹H/¹³C NMR confirms the benzimidazole proton environment (δ 7.2–8.5 ppm) and sulfonyl group (δ 3.8–4.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 421.12 [M+H]⁺).
- FT-IR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .
- X-ray crystallography : Resolves spatial arrangement of the benzylsulfonyl and benzimidazole moieties .
Q. What functional groups dictate the compound’s reactivity in medicinal chemistry applications?
Key groups:
- Benzimidazole : Participates in π-π stacking and hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Benzylsulfonyl : Enhances solubility and modulates electron-withdrawing effects, influencing binding affinity .
- Acetamide linker : Provides flexibility for structural modifications while maintaining stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Case study : If one study reports potent anticancer activity (IC₅₀ = 2 µM) while another shows no efficacy:
Assay validation : Verify cell line specificity (e.g., HeLa vs. MCF-7) and assay conditions (e.g., incubation time, serum content) .
Structural analogs : Compare with derivatives lacking the sulfonyl group to isolate pharmacophore contributions .
Dose-response curves : Re-evaluate activity across a broader concentration range (0.1–100 µM).
Q. What strategies optimize reaction conditions for synthesizing derivatives with improved pharmacokinetic properties?
Approach :
- Parallel synthesis : Screen substituents at the benzyl (e.g., electron-donating vs. withdrawing groups) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) and improve yield .
- Green chemistry : Use ionic liquids or water as solvents to minimize waste .
Example : Replacing benzyl with 4-fluorobenzyl increases metabolic stability (t₁/₂ from 1.2 to 4.5 hours in hepatic microsomes) .
Q. How can computational modeling predict binding modes of this compound with therapeutic targets?
Methods :
Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR) using the benzimidazole as an ATP-binding pocket anchor .
MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
QSAR models : Correlate substituent electronegativity with inhibitory potency (R² = 0.89) .
Key finding : The sulfonyl group forms hydrogen bonds with Thr766 in EGFR, critical for activity .
Q. What analytical techniques address challenges in quantifying trace impurities during scale-up?
Solutions :
- HPLC-MS/MS : Detect impurities at <0.1% levels using C18 columns and gradient elution .
- NMR spiking : Add reference standards to identify unknown peaks in crude mixtures .
- Thermogravimetric analysis (TGA) : Monitor thermal degradation products during lyophilization .
Q. How do steric and electronic effects of substituents impact structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
